

Core Mechanism of Action: Covalent and Allosteric Inhibition

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Compound of Interest		
Compound Name:	K-Ras(G12C) inhibitor 12	
Cat. No.:	B608942	Get Quote

K-Ras(G12C) inhibitor 12 is an allosteric inhibitor that irreversibly binds to the oncogenic K-Ras(G12C) mutant protein.[1] Its mechanism is defined by three key features:

- State-Dependent Binding: The inhibitor selectively binds to K-Ras when it is in its inactive, guanosine diphosphate (GDP)-bound state.[2][3] The active, GTP-bound state of K-Ras undergoes a conformational change that closes the binding pocket, preventing inhibitor engagement.
- Covalent Modification: The inhibitor possesses an electrophilic warhead (an acrylamide group) that forms a permanent, covalent bond with the thiol group of the mutant cysteine residue at position 12 (C12).[2][4] This irreversible binding ensures sustained target inhibition.
- Allosteric Inhibition: The inhibitor binds to a novel, inducible pocket on the K-Ras protein located beneath the effector-binding region known as Switch-II (S-IIP).[2][4][5] By occupying this pocket, the inhibitor allosterically disrupts the protein's conformation, achieving two critical outcomes:
 - It prevents the interaction between K-Ras(G12C) and its downstream effector proteins,
 such as RAF kinases.[1]
 - It traps K-Ras(G12C) in the inactive GDP-bound state by sterically hindering the binding of guanine nucleotide exchange factors (GEFs) like SOS1, which are necessary for exchanging GDP for GTP.[2][3]



Because the inhibitor can only bind to the GDP-bound form, its efficacy is dependent on the intrinsic GTPase activity of the K-Ras(G12C) protein, which allows it to cycle from the active GTP-bound state back to the inactive GDP-bound state.[2]

Core mechanism of K-Ras(G12C) Inhibitor 12.

Quantitative Bioactivity and Cellular Effects

K-Ras(G12C) inhibitor 12 demonstrates potent and specific activity in both biochemical and cellular assays. Its efficacy is typically measured by its ability to inhibit the phosphorylation of downstream kinases, particularly ERK, and to reduce the viability of cancer cell lines harboring the K-Ras(G12C) mutation.

Parameter	Value	Assay System
K-Ras(G12C) Inhibition (IC50)	0.537 μΜ	Biochemical Assay
p-ERK Inhibition (IC50)	1.3 μΜ	MIA PaCa-2 Cells (Pancreatic)
3.7 μΜ	A549 Cells (Lung)	
Cell Viability (EC50)	0.32 μΜ	H1792 Cells (Lung)

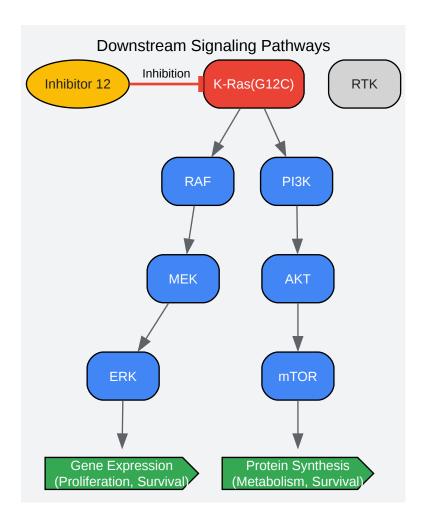
Impact on Downstream Signaling Pathways

K-Ras acts as a critical node, activating multiple downstream pathways that drive cell proliferation, survival, and differentiation. The primary signaling cascade blocked by **K-Ras(G12C) inhibitor 12** is the MAPK pathway.

- MAPK Pathway (RAF-MEK-ERK): This is the canonical and most well-studied effector
 pathway of Ras. Upon binding GTP, K-Ras recruits RAF kinases to the cell membrane,
 initiating a phosphorylation cascade that leads to the activation of MEK and subsequently
 ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell
 cycle progression. Inhibition of K-Ras(G12C) leads to a potent and rapid decrease in
 phosphorylated ERK (p-ERK).[2][6]
- PI3K/AKT/mTOR Pathway: K-Ras also directly activates phosphoinositide 3-kinase (PI3K),
 which triggers the AKT/mTOR signaling cascade, a key regulator of cell survival, metabolism,



and apoptosis.[2][6] While K-Ras(G12C) inhibitors do suppress this pathway, the effect is often more subtle and context-dependent compared to the profound inhibition of the MAPK pathway.[2]



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Inhibition of MAPK and PI3K pathways by Inhibitor 12.

Experimental Protocols

Characterizing the mechanism of action of **K-Ras(G12C) inhibitor 12** involves a suite of biochemical, biophysical, and cell-based assays.

Biochemical Assays for Binding and Activity

 Objective: To quantify the inhibitor's binding affinity and its effect on K-Ras nucleotide exchange.



Methodology:

- Protein Expression and Purification: Recombinant human K-Ras(G12C) protein is expressed in E. coli and purified.
- Nucleotide Exchange Assay: These assays monitor the exchange of fluorescently labeled GDP for non-labeled GTP.[7] A common format is a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[8][9]

Procedure:

- K-Ras(G12C) protein is pre-loaded with a fluorescent GDP analog.
- The inhibitor is incubated with the K-Ras(G12C)-GDP complex.
- A GEF (e.g., SOS1) and excess GTP are added to initiate the exchange reaction.
- The rate of exchange is measured by the change in fluorescence over time. Inhibition is quantified by a decrease in the exchange rate, from which an IC50 value can be derived.[8][10]

Cell-Based Assays for Signaling Inhibition

 Objective: To measure the inhibitor's effect on downstream signaling pathways in a cellular context.

Methodology:

- Cell Culture: K-Ras(G12C) mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured under standard conditions.
- Compound Treatment: Cells are treated with a dose-response curve of the inhibitor for a specified time (e.g., 2-4 hours).
- Protein Lysis and Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
- Western Blotting (Immunoblotting):



- Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with primary antibodies specific for phosphorylated proteins (e.g., p-ERK, p-AKT) and total proteins (e.g., ERK, AKT) as loading controls.
- Secondary antibodies conjugated to horseradish peroxidase (HRP) are used for detection via chemiluminescence.
- Band intensities are quantified to determine the concentration-dependent inhibition of signal pathway activation.

Cell Viability and Apoptosis Assays

- Objective: To determine the functional consequence of K-Ras(G12C) inhibition on cancer cell survival and death.
- · Methodology:
 - Cell Plating and Treatment: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for an extended period (e.g., 72-120 hours).
 - Viability Measurement (e.g., CellTiter-Glo®): This assay quantifies ATP levels, which
 correlate with the number of metabolically active cells. Luminescence is measured to
 determine the percentage of viable cells relative to a vehicle control, and an EC50 value is
 calculated.
 - Apoptosis Measurement (e.g., Caspase-Glo® 3/7): This assay measures the activity of caspases 3 and 7, key executioners of apoptosis. An increase in the luminescent signal indicates induction of apoptosis.

Logical workflow for K-Ras(G12C) inhibitor evaluation.

Mechanisms of Therapeutic Resistance

Despite the initial efficacy of K-Ras(G12C) inhibitors, tumors can develop resistance through various mechanisms. Understanding these is crucial for developing combination therapies.

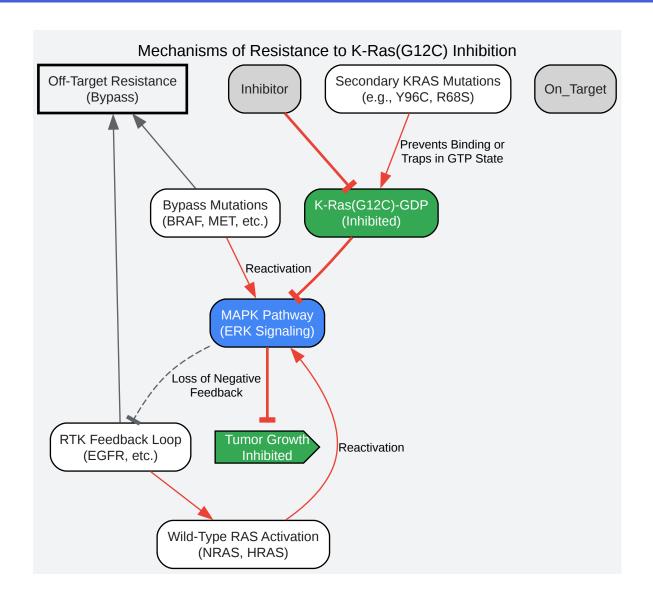
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- On-Target Resistance: This involves genetic alterations to the K-Ras protein itself.
 - Secondary KRAS Mutations: New mutations can arise in the KRAS gene that either prevent the inhibitor from binding to the Switch-II pocket or lock K-Ras in the active, GTPbound state, rendering it insensitive to the GDP-state-selective inhibitor.[11][12]
 - KRAS G12C Amplification: Increased copy number of the KRAS G12C allele can raise the total amount of protein to a level that overwhelms the inhibitor.[11]
- Off-Target Resistance (Bypass Mechanisms): This involves the activation of alternative signaling pathways that bypass the need for K-Ras(G12C).
 - Receptor Tyrosine Kinase (RTK) Reactivation: Inhibition of the MAPK pathway relieves negative feedback loops, leading to the hyperactivation of upstream RTKs like EGFR.[13]
 [14] These RTKs can then activate wild-type RAS isoforms (HRAS, NRAS) or other signaling molecules like PI3K, reactivating downstream proliferation signals.[13][15]
 - Bypass Track Activation: Acquired mutations or amplifications in other oncogenes downstream of or parallel to K-Ras, such as BRAF, NRAS, or MET, can drive proliferation independently of K-Ras(G12C).[11][12]
 - Histologic Transformation: In some cases, the tumor can change its cellular identity, for example, from an adenocarcinoma to a squamous cell carcinoma, a lineage that may be less dependent on K-Ras signaling.[11][14]





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On-target and off-target resistance to K-Ras(G12C) inhibitors.

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